molecular formula C20H24N2O4S B11173542 2-(2-Methoxy-phenyl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

2-(2-Methoxy-phenyl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Cat. No.: B11173542
M. Wt: 388.5 g/mol
InChI Key: HBWXCQCLOOQRMG-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a piperidine sulfonyl group, and an acetamide linkage. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenyl isocyanate with a suitable amine to form a urea linkage . This intermediate can then be further reacted with piperidine and sulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammation, thereby reducing pain and swelling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-methoxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C20H24N2O4S/c1-26-19-8-4-3-7-16(19)15-20(23)21-17-9-11-18(12-10-17)27(24,25)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,21,23)

InChI Key

HBWXCQCLOOQRMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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